Physicochemical Impact of Furan-2-yl vs. Thien-2-yl Substitution
4-Chloro-5-(furan-2-yl)thieno[2,3-d]pyrimidine (C10H5ClN2OS, MW 236.68 g/mol, LogP 3.60, TPSA 38.92 Ų) differs from its direct thien-2-yl analog 4-Chloro-5-(thien-2-yl)thieno[2,3-d]pyrimidine (C10H5ClN2S2, MW 252.73 g/mol, CAS 189681-04-7) in molecular weight (ΔMW = −16.05 g/mol), heteroatom composition (O vs. S), and computed polarity . The furan oxygen contributes a hydrogen-bond acceptor not present in the thiophene analog, reducing LogP and increasing aqueous solubility potential. The lower TPSA (38.92 vs. ~54 Ų for the thienyl analog) also distinguishes membrane permeability predictions .
| Evidence Dimension | Physicochemical properties: MW, LogP, TPSA, heteroatom composition |
|---|---|
| Target Compound Data | MW = 236.68 g/mol; LogP = 3.60; TPSA = 38.92 Ų; Heteroatom = O (furan) |
| Comparator Or Baseline | 4-Chloro-5-(thien-2-yl)thieno[2,3-d]pyrimidine (CAS 189681-04-7): MW = 252.73 g/mol; Heteroatom = S (thiophene); C10H5ClN2S2 |
| Quantified Difference | ΔMW = −16.05 g/mol (6.4% lower); furan O vs. thiophene S alters H-bond acceptor capacity and electronic profile |
| Conditions | Computed physicochemical properties from vendor-certified datasheets (Leyan for target; Thermo Scientific for comparator) |
Why This Matters
The lower MW and oxygen-containing heterocycle offer a differentiated physicochemical starting point for fragment-based or lead-optimization campaigns where molecular weight control and polarity tuning are critical.
